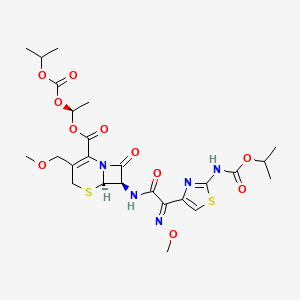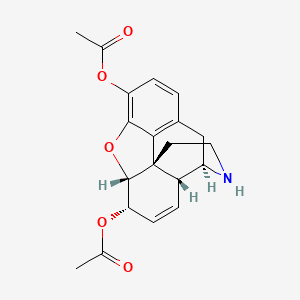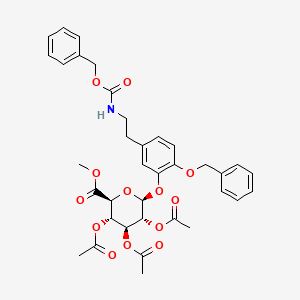
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dopamine core modified with benzyloxycarbonyl and benzyl groups, as well as acetylated glucuronic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester typically involves multiple steps. The process begins with the protection of dopamine’s hydroxyl groups using benzyloxycarbonyl and benzyl groups. This is followed by the acetylation of glucuronic acid and its subsequent attachment to the protected dopamine. The final step involves the esterification of the glucuronic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove protective groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or acetyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deprotected dopamine derivatives .
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications due to its structural similarity to dopamine, which plays a crucial role in neurotransmission.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, modulating their activity. The pathways involved may include neurotransmission, signal transduction, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyloxycarbonyl Dopamine
- 4-O-benzyl Dopamine
- Tri-O-acetyl Glucuronic Acid Methyl Ester
Uniqueness
N-Benzyloxycarbonyl-4-O-benzyl Dopamine Tri-O-acetyl-3-Beta-D-Glucuronic Acid Methyl Ester is unique due to its combination of protective groups and acetylated glucuronic acid. This structure provides specific chemical properties and biological activities that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C36H39NO13 |
|---|---|
Peso molecular |
693.7 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-phenylmethoxy-5-[2-(phenylmethoxycarbonylamino)ethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C36H39NO13/c1-22(38)46-30-31(47-23(2)39)33(48-24(3)40)35(50-32(30)34(41)43-4)49-29-19-25(15-16-28(29)44-20-26-11-7-5-8-12-26)17-18-37-36(42)45-21-27-13-9-6-10-14-27/h5-16,19,30-33,35H,17-18,20-21H2,1-4H3,(H,37,42)/t30-,31-,32-,33+,35+/m0/s1 |
Clave InChI |
OYUKORHAFDUOHB-MNYCWKMRSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


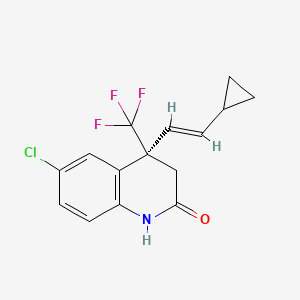

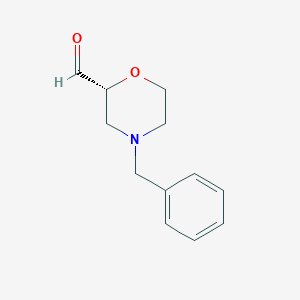
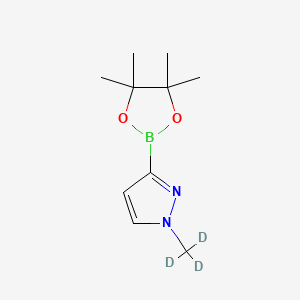
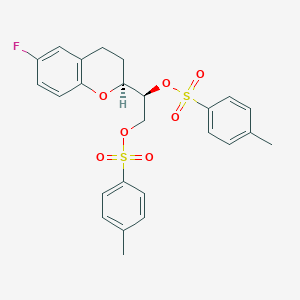
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
![5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)




